Epitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

EPITINIB is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Molecular Mechanism of Action and Signaling Pathways

Epitinib functions as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) [1] [2]. Its mechanism is characterized by several key features:

- ATP-Competitive Inhibition: this compound binds reversibly to the ATP-binding site in the tyrosine kinase domain of EGFR, competitively inhibiting ATP binding and subsequent receptor autophosphorylation [1] [3]. This action prevents the activation of downstream oncogenic signaling pathways.

- Blood-Brain Barrier (BBB) Penetration: A defining characteristic of this compound is its engineered ability to cross the blood-brain barrier, addressing the clinical challenge of treating brain metastases [1] [2] [3].

- Impact on Downstream Signaling: By inhibiting EGFR, this compound blocks major downstream cascades including the Ras/MAPK pathway and STAT-mediated signaling, which are crucial for cell proliferation, survival, and evasion of apoptosis [4]. cDNA array studies on cancer cells treated with EGFR-TKIs like erlotinib show these molecular changes result in altered expression of apoptosis and cell cycle regulators, inducing G1/S cell cycle arrest and promoting apoptosis [4].

The diagram below illustrates how this compound inhibits EGFR and its downstream signaling consequences:

EGFR signaling pathway and this compound's inhibitory mechanism.

Summary of Key Clinical Trial Data

The following table summarizes safety and efficacy data from a phase Ib dose-expansion study of this compound in patients with EGFR-mutant NSCLC with brain metastases [5]:

| Parameter | 120 mg Dose (n=30) | 160 mg Dose (n=42) |

|---|---|---|

| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 43.3% | 50.0% |

| Most Common TRAEs | Skin rash, diarrhea, elevated AST/ALT, hyperbilirubinemia | Skin rash, diarrhea, elevated AST/ALT, hyperbilirubinemia |

| Objective Response Rate (ORR) | 53.6% (95% CI: 33.9%-72.5%) | 40.5% (95% CI: 25.6%-56.7%) |

| Median Duration of Response (mDoR) | 7.40 months (95% CI: 3.70-7.40) | 9.10 months (95% CI: 6.50-12.00) |

| Median Progression-Free Survival (mPFS) | 7.40 months (95% CI: 5.40-9.20) | 7.40 months (95% CI: 5.50-10.00) |

Based on a comprehensive risk-benefit assessment, 160 mg administered orally once daily (QD) was identified as the recommended Phase 2 dose (RP2D) [5] [3].

Experimental Protocols for Key Assays

1. In Vitro Cell-Based Assay for Efficacy [5] [4]

- Objective: To evaluate the antiproliferative effects of this compound and its induction of apoptosis.

- Cell Lines: Human EGFR-expressing cancer cell lines (e.g., hepatocellular carcinoma Huh-7 and HepG2).

- Procedure:

- Culture cells in appropriate medium supplemented with fetal bovine serum.

- Seed cells in multi-well plates and allow to adhere.

- Treat cells with increasing concentrations of this compound (prepared in DMSO) or vehicle control for a specified duration (e.g., 48-72 hours).

- Assess cell viability using methods like crystal violet staining: fix cells with glutaraldehyde, stain with crystal violet, solubilize dye, and measure optical density at 570 nm.

- For apoptosis analysis, use additional methods (not detailed in results) such as flow cytometry with Annexin V/PI staining.

2. Western Blot Analysis for Mechanism [4]

- Objective: To detect changes in protein expression and phosphorylation of EGFR and downstream signaling molecules.

- Procedure:

- Lyse cells after this compound treatment in RIPA buffer containing protease and phosphatase inhibitors.

- Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

- Block membrane with 2.5% BSA to prevent nonspecific binding.

- Incubate with primary antibodies overnight at 4°C:

- Anti-phospho-EGFR, anti-phospho-ERK1/2, anti-phospho-STAT3

- Anti-total ERK1/2, STAT3 (loading controls)

- Anti-cell cycle (cyclin D1, p21) and apoptosis regulators (Bcl-XL)

- Incubate with HRP-conjugated secondary antibody.

- Detect signal using enhanced chemiluminescence (ECL) substrate and visualize.

3. cDNA Array for Gene Expression Profiling [4]

- Objective: To identify genome-wide changes in expression of apoptosis and cell cycle-related genes.

- Procedure:

- Extract total RNA from treated (e.g., 10 μmol/L this compound for 48 h) and untreated control cells.

- Isolate polyadenylated (poly(A)+) mRNA using magnetic Dynabeads.

- Use purified mRNA to synthesize labeled cDNA probes.

- Hybridize probes to a cDNA array membrane (e.g., Atlas Human Apoptosis cDNA array) containing spotted gene targets.

- Detect hybridization signals and analyze photometrically.

- Compare signal intensities to identify differentially expressed genes.

The workflow for these key experimental methods is outlined below:

General workflow for key experimental protocols.

Drug Properties and Development Context

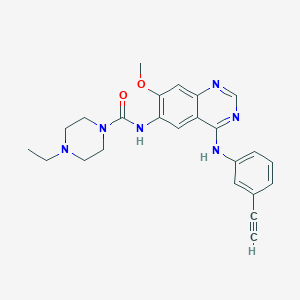

- Chemical Structure: this compound is based on a quinazoline core structure, a common pharmacophore for EGFR inhibitors [6] [7]. The free base (C₂₄H₂₆N₆O₂) has a molecular weight of 430.50 g/mol [7]. To improve solubility and bioavailability, it is developed as This compound succinate (C₂₈H₃₂N₆O₆, MW: 548.59 g/mol) [1] [2] [7].

- Formulation and Solubility: The succinate salt form significantly increases solubility [7]. For in vitro studies, this compound succinate is soluble in DMSO (12.5 mg/mL). For in vivo administration, it can be formulated in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [2].

- Classification: As an inhibitor that binds to the active, ATP-binding site of EGFR, this compound is classified as a Type I kinase inhibitor [6].

This compound represents a focused strategy within kinase inhibitor development to overcome the challenge of brain metastases. Its design as a brain-penetrant EGFR-TKI addresses a significant limitation of earlier agents and provides a targeted therapeutic option for a patient population with high unmet need [5] [3].

References

- 1. This compound succinate ( HMPL - 813 succinate) | EGFR | Invivochem [invivochem.com]

- 2. This compound succinate | EGFR | TargetMol [targetmol.com]

- 3. HUTCHMED - ASCO 2016: Safety profile and preliminary clinical... [hutch-med.com]

- 4. Signaling pathways involved in the inhibition of epidermal ... [pmc.ncbi.nlm.nih.gov]

- 5. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung... [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Study and Design Strategies of ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound « New Drug Approvals [newdrugapprovals.org]

Quantitative Data on Tyrosine Kinase Inhibitors and the BBB

Although Epitinib-specific data is unavailable, the table below summarizes key BBB penetration metrics for several related TKIs, which are often central to such research.

| Drug Name | Reported BBB Penetration Metric | Experimental Context / Model | Citation |

|---|---|---|---|

| Avitinib | Penetration Rate: 0.046% - 0.146% (CSF/plasma ratio) | Clinical trial in NSCLC patients with brain metastases [1] | |

| Imatinib | Limited BBB penetration, yet demonstrated greater efficacy than Nilotinib in an Alzheimer's rat model [2] | Preclinical in vivo (rat model of Alzheimer's disease) [2] | |

| Nilotinib | Enhanced BBB permeability compared to Imatinib [2] | Preclinical in vivo (rat model of Alzheimer's disease) [2] |

Experimental Models for Assessing BBB Penetration

A critical step in profiling a drug's brain penetration is the selection of an appropriate experimental model. The following are established in vitro and in silico methods cited in the literature.

- In Vitro BBB Models: These models use brain endothelial cells cultured on a porous membrane (e.g., a Transwell insert) to create a barrier that mimics the BBB [3] [4] [5]. Key functional readouts include:

- Transendothelial Electrical Resistance (TEER): Measures the integrity of the tight junctions formed between cells. A high TEER value indicates a strong, functional barrier [3] [4].

- Solute Permeability (P): Quantifies the passage of a tracer substance (e.g., FITC-labeled dextran) or the drug itself across the cell monolayer [3]. The protocol involves sampling from the lower chamber over time and calculating the permeability coefficient [3].

- Physiologically Based Pharmacokinetic (PBPK) Modeling: This computational approach integrates data from in vitro assays with physiological parameters to simulate and predict a drug's distribution, including its uptake into the brain, in a living organism [6]. A major challenge is verifying these predictions in humans, as direct measurement of human brain concentrations is not feasible [6].

A Workflow for BBB Penetration Assessment

The following diagram integrates the experimental and computational methods described above into a logical workflow for evaluating a drug's BBB penetration, from initial screening to clinical prediction.

Key Considerations for Your Research on this compound

Given the lack of direct data on this compound, here are some actionable steps you can take:

- Verify the Compound Identity: "this compound" may be an internal code name, a misspelling, or a very newly developed compound. Cross-referencing with other scientific databases or patent literature using its chemical structure or other candidate names might yield results.

- Leverage Data from Analogous TKIs: The mechanisms of BBB penetration are often shared within drug classes. The data on Imatinib, Nilotinib, and Avitinib provide a valuable benchmark. You can compare this compound's physicochemical properties (e.g., molecular weight, lipophilicity) to these compounds to form initial hypotheses.

- Apply the Standardized Workflow: The experimental protocols and modeling approaches outlined here are the industry standard. You can directly apply this framework to generate the necessary preclinical data for this compound.

References

- 1. Penetration of the blood-brain barrier by avitinib and its ... [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Evaluation of Imatinib and Nilotinib in... [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Abl Kinase by Imatinib Can Rescue the ... [pmc.ncbi.nlm.nih.gov]

- 4. An in vitro Blood-brain Barrier Model to Study the ... [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a humanized in vitro blood-brain barrier ... [pubmed.ncbi.nlm.nih.gov]

- 6. Physiologically Based Pharmacokinetic Modelling of Drug ... [pmc.ncbi.nlm.nih.gov]

Preclinical Models for Studying Brain Metastasis

Preclinical in vivo models are essential for understanding brain metastasis biology and testing new therapies. The following table summarizes the two primary types of models, their advantages, and their limitations [1] [2].

| Model Type | Injection Method | Key Advantages | Key Limitations |

|---|---|---|---|

| Experimental Metastasis | Intracardiac (IC) or Intracarotid Artery (ICA) | Controlled cell delivery; defined time course; short latency for metastatic disease [1]. | Technically demanding; may lead to metastases in other organs (e.g., bone, liver); examines only post-intravasation steps [1] [2]. |

| Spontaneous Metastasis | Orthotopic (e.g., mammary fat pad for breast cancer) | Follows the natural metastatic cascade; closely resembles clinical disease spread [1]. | Longer time required; lower and less predictable incidence of brain metastases; metastatic disease is not confined to the CNS [1]. |

Another common approach is the use of brain-tropic (BrM) cell lines. These are developed by repeatedly injecting cancer cells into mice, recovering the cells that successfully metastasize to the brain, and re-injecting them. This process enriches for a cell population with a high affinity for the brain microenvironment [2].

Tyrosine Kinase Inhibitors: Mechanisms & Preclinical Cardiotoxicity

Tyrosine Kinase Inhibitors (TKIs) are a cornerstone of targeted cancer therapy, but they often cause adverse cardiac effects. The table below summarizes the cardiotoxicity profiles and proposed mechanisms for several well-known TKIs, as identified in preclinical models [3]. This illustrates the depth of mechanistic understanding required for a thorough preclinical profile.

| Agent (Brand Name) | Primary Receptor Targets | Common Cardiotoxicity | Proposed Preclinical Cardiotoxic Signaling Mechanisms |

|---|---|---|---|

| Sunitinib (Sutent) | VEGFR, PDGFR, RET, c-KIT | HTN, HF, QT prolongation, LVSD | Inhibition of AMPK-mTOR signaling causes ATP depletion; promotes mitochondrial dysfunction and apoptosis [3]. |

| Sorafenib (Nexavar) | VEGFR, PDGFR-β, B-RAF/C-RAF | HTN, HF, MI, QTc prolongation | Inhibition of Ras/Raf/MEK/Erk pathway promotes mitochondrial dysfunction and apoptosis; increases ROS and disrupts calcium homeostasis [3]. |

| Pazopanib (Votrient) | VEGFR-1/-2/-3, PDGFR, c-KIT | HTN, AF, HF, LVSD | Inhibition of VEGFR on cardiomyocytes reduces PI3K/Akt pro-survival signaling; inhibition of FGFR impairs cardiac stress response [3]. |

| Erlotinib (Tarceva) | EGFR | MI | In HCC cells, erlotinib inhibits the MAP-kinase pathway and STAT signaling, leading to cell cycle arrest and apoptosis [4]. |

Abbreviations: HTN (Hypertension), HF (Heart Failure), LVSD (Left Ventricular Systolic Dysfunction), MI (Myocardial Infarction, AF (Atrial Fibrillation), VEGFR (Vascular Endothelial Growth Factor Receptor), PDGFR (Platelet-Derived Growth Factor Receptor), EGFR (Epidermal Growth Factor Receptor).

Experimental Workflow for Brain Metastasis Studies

The following diagram outlines a generalized experimental workflow for establishing and using preclinical brain metastasis models, synthesizing the methodologies from the search results.

References

- 1. approaches to Preclinical the biology and treatment of study ... brain [pmc.ncbi.nlm.nih.gov]

- 2. A Guide to Preclinical Models of Brain Metastases [news-medical.net]

- 3. Intracellular Signaling Pathways Mediating Tyrosine ... [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways involved in the inhibition of epidermal ... [pmc.ncbi.nlm.nih.gov]

Quantitative Pharmacokinetic Data Summary for Tepotinib

The table below summarizes the core quantitative PK parameters for Tepotinib, derived from a population pharmacokinetic analysis [1].

| Parameter | Value or Description |

|---|---|

| Therapeutic Dose | 500 mg once daily |

| Time to Max Concentration (T~max~, steady state) | ~8 hours |

| Effective Half-life (t~1/2~) | ~32 hours |

| Absolute Bioavailability | 72% |

| Dose Proportionality | Up to at least the therapeutic dose of 500 mg |

| Major Circulating Metabolite | MSC2571109A |

| Contribution to Circulating Radioactivity | Tepotinib: 55%; Metabolite: 41% |

| Clearance Profile | Time-independent, suitable for once-daily dosing |

Metabolic Pathways and Experimental Workflow

Tepotinib is extensively cleared by the liver, predominantly via biliary clearance of the unchanged drug. It is also metabolized through multiple pathways, with no single pathway dominating (each comprising less than 25% of the administered dose) [1]. The following diagram illustrates the major disposition pathways and the experimental workflow used to characterize its pharmacokinetics.

Overview of Tepotinib's Disposition and Metabolism

Methodology for Population Pharmacokinetic Analysis

The robust PK model for Tepotinib was developed using the following detailed methodology [1]:

- Analysis Dataset: Data were pooled from 12 clinical studies, including both patients with cancer and healthy participants. Studies investigated doses from 30 mg to 1400 mg once daily, various formulations, and different food intake conditions.

- Modeling Technique: A sequential modeling approach was employed to analyze the PK of Tepotinib and its major metabolite, MSC2571109A, simultaneously.

- Structural Model: A two-compartment model best described Tepotinib's plasma PK. The absorption was modeled using a sequential zero- and first-order process, and elimination was first-order from the central compartment.

- Covariate Analysis: A comprehensive analysis was performed to identify patient factors (intrinsic: age, weight, organ function, etc.; extrinsic: concomitant medications) that influence PK variability. The clinical relevance of identified covariates was assessed.

- Model Evaluation: The final model was rigorously evaluated using diagnostic plots and bootstrap analysis to ensure its stability and predictive performance.

Key Findings and Clinical Implications

The population PK analysis yielded several critical insights for drug development and clinical application [1]:

- Dose-Exposure Relationship: Tepotinib exhibits dose-proportional pharmacokinetics up to at least the 500 mg therapeutic dose, simplifying dose prediction.

- Low Interaction Potential: The lack of a dominant metabolic pathway suggests a low potential for drug-drug interactions with co-administered agents that affect specific metabolizing enzymes.

- Covariate Effects: The analysis concluded that factors such as race, age, sex, body weight, mild to moderate hepatic or renal impairment, and intake of opioids or gefitinib had no clinically relevant effect on Tepotinib exposure. Therefore, no dose adjustments are recommended for these factors.

How to Proceed with Epitinib Research

- Refine Your Search: "this compound" may be a code name for a pre-approval drug or a naming variation. Try searching with its developmental code (e.g., HMPL-013, ASB-136) or its systematic chemical name.

- Consult Specialized Databases: Access professional resources such as PubMed, Google Scholar, the FDA Drugs@FDA database, and clinical trial registries (ClinicalTrials.gov) for original research articles, regulatory reviews, and trial results.

- Analyze by Structure: If you know the chemical structure of this compound, you can search for structurally similar approved drugs and use their well-documented PK/PD properties as a reference for your research, as demonstrated with Tepotinib.

References

Clinical Efficacy and Safety Data from Phase Ib Study

The table below summarizes the key efficacy and safety findings from an open-label, dose-expansion Phase Ib study of Epitinib in patients with EGFR-mutant advanced NSCLC and brain metastases [1].

| Parameter | 120 mg Dose Group (n=30) | 160 mg Dose Group (n=42) |

|---|---|---|

| Objective Response Rate (ORR) | 53.6% (95% CI 33.9%-72.5%) | 40.5% (95% CI 25.6%-56.7%) |

| Median Duration of Response (mDoR) | 7.40 months (95% CI 3.70-7.40) | 9.10 months (95% CI 6.50-12.00) |

| Median Progression-Free Survival (mPFS) | 7.40 months (95% CI 5.40-9.20) | 7.40 months (95% CI 5.50-10.00) |

| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 43.3% of patients | 50.0% of patients |

| Recommended Phase 2 Dose (RP2D) | 160 mg QD |

Experimental Protocols and Key Methodologies

For the cited Phase Ib clinical trial, the core experimental design was as follows [1]:

- Study Identifier: NCT02590952

- Study Design: Open-label, multicenter, dose-expansion Phase Ib study.

- Patient Population: Patients with EGFR-mutant advanced NSCLC with brain metastases were enrolled across seven centers in China.

- Intervention: this compound was administered orally once daily (QD) at 120 mg or 160 mg doses.

- Primary Endpoint: Safety and tolerability, assessed by the incidence and severity of treatment-related adverse events (TRAEs).

- Key Secondary Endpoints:

- Efficacy: Objective Response Rate (ORR) was evaluated, likely according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1, though the specific criteria are not detailed in the abstract.

- Pharmacokinetics: While not explicitly stated in the results summary, early-phase studies typically characterize the drug's exposure profile.

The Role of EGFR-TKIs in Brain Tumors and this compound's Position

This compound is a potent and highly selective oral EGFR tyrosine kinase inhibitor (TKI) that was intentionally designed for optimal blood-brain barrier (BBB) penetration [2]. This property is critical for treating brain metastases, as many earlier EGFR-TKIs are substrates for efflux pumps like P-glycoprotein (P-gp) at the BBB, limiting their intracranial concentration and efficacy [3] [4].

The development of EGFR-TKIs has evolved through multiple generations to overcome resistance and improve CNS activity [5] [6]:

- First-Generation (Gefitinib, Erlotinib): Reversible inhibitors with limited BBB penetration (e.g., gefitinib has a brain penetration rate of only ~1%) [4].

- Second-Generation (Afatinib, Dacomitinib): Irreversible inhibitors with broader activity but dose-limited by toxicity from wild-type EGFR inhibition and still suboptimal against the T790M resistance mutation [3].

- Third-Generation (Osimertinib): Irreversible inhibitors that effectively target the T790M resistance mutation and demonstrate significantly improved BBB penetration, establishing a new standard of care [3].

- This compound: This agent was developed as a brain-penetrant EGFR-TKI. Preclinical and early clinical studies have shown its ability to achieve higher drug exposure in the brain compared to first-generation inhibitors, addressing a major unmet need [2].

The following diagram illustrates the key signaling pathway targeted by EGFR-TKIs like this compound and the logical workflow for their application in brain metastases, integrating the challenge of BBB penetration.

EGFR-TKI Mechanism and BBB Challenge: This diagram shows the EGFR signaling pathway driving tumor progression and the point of inhibition by TKIs like this compound, highlighting the critical need for effective blood-brain barrier penetration.

Interpretation of Findings and Future Directions

- Dose Selection: The study concluded that 160 mg QD was the recommended Phase 2 dose based on a comprehensive assessment of safety and efficacy, despite the 120 mg group showing a numerically higher ORR [1].

- Position in Treatment Landscape: this compound represents a targeted strategy for a population with high unmet need—EGFR-mutant NSCLC patients with brain metastases. Its promising activity and design for BBB penetration make it a notable candidate among EGFR-TKIs [2].

- Development Status: Beyond NSCLC, a proof-of-concept Phase Ib/II trial of this compound in EGFR-amplified glioblastoma (NCT03231501) has also been initiated, underscoring its potential application in primary brain tumors [2].

References

- 1. Safety and Efficacy of this compound for EGFR-Mutant Non-Small ... [pubmed.ncbi.nlm.nih.gov]

- 2. Chi-Med Initiates a Phase Ib/II Proof-of-Concept Trial ... [hutch-med.com]

- 3. Discovery of a Brain-Penetrant Fourth-Generation EGFR ... [sciencedirect.com]

- 4. Management of Brain Metastases in Epidermal Growth ... [frontiersin.org]

- 5. Application of EGFR-TKIs in brain tumors, a breakthrough in ... [pmc.ncbi.nlm.nih.gov]

- 6. Application of EGFR-TKIs in brain tumors, a breakthrough in ... [translational-medicine.biomedcentral.com]

Epitinib phase 1 clinical trial results

Phase I Clinical Trial Data Summary

The primary objectives of the Phase I trials were to evaluate the safety, tolerability, and preliminary efficacy of Epitinib in patients with advanced solid tumours, with a specific focus on EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) with brain metastases [1] [2].

The table below summarizes the core quantitative results from the Phase Ib dose-expansion study:

| Trial Parameter | 120 mg QD Cohort | 160 mg QD Cohort |

|---|---|---|

| Patient Number (FAS) | 30 | 42 |

| Grade ≥3 TRAEs | 43.3% (13 patients) | 50.0% (21 patients) |

| Objective Response Rate (ORR) | 53.6% (95% CI: 33.9%-72.5%) | 40.5% (95% CI: 25.6%-56.7%) |

| Median Duration of Response (mDoR) | 7.40 months (95% CI: 3.70-7.40) | 9.10 months (95% CI: 6.50-12.00) |

| Median Progression-Free Survival (mPFS) | 7.40 months (95% CI: 5.40-9.20) | 7.40 months (95% CI: 5.50-10.00) |

| Recommended Phase 2 Dose (RP2D) | 160 mg QD |

Experimental Protocol & Methodology

The following details the design and key methodologies of the Phase I trials for this compound (HMPL-813).

1. Study Design

- Phase Ia (Dose-Escalation): This initial first-in-human, open-label study aimed to determine the safety and Maximum Tolerated Dose (MTD). Patients received escalating doses of this compound: 20 mg, 40 mg, 80 mg, 120 mg, 160 mg, 200 mg, and 240 mg, all administered orally once daily (QD) [3].

- Phase Ib (Dose-Expansion): This subsequent multi-centre, open-label study further evaluated safety and preliminary efficacy at the 120 mg and 160 mg QD doses in a specific population of patients with EGFR-mutant advanced NSCLC and brain metastases (ClinicalTrials.gov Identifier: NCT02590952) [1] [3].

2. Patient Population

- Key Inclusion Criteria: Patients aged 18-70 with histologically confirmed advanced NSCLC and brain metastasis, confirmed by enhanced CT or MRI. Patients could be either treatment-naïve or have received prior therapy, but prior EGFR TKI treatment was not allowed [3].

- Analysis Sets: The Full Analysis Set (FAS) included all enrolled patients, while the Response Evaluable Set (RES) included patients who completed at least one post-baseline tumor assessment [3].

3. Endpoint Assessment Methodologies

- Safety: Treatment-related adverse events (TRAEs) were monitored throughout the study and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) [3].

- Efficacy: Antitumor response, including Objective Response Rate (ORR), was evaluated using enhanced magnetic resonance imaging (MRI) for brain lesions and computed tomography (CT) for extracranial lesions, assessed per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [1] [3].

- Pharmacokinetics (PK): In the Phase Ia study, PK parameters were analyzed to understand the drug's absorption, distribution, and elimination. Preclinical data indicated that this compound achieves higher concentrations in brain and tumor tissue than in plasma, which was a key rationale for its development in treating brain metastases [3] [2].

EGFR Signaling Pathway & this compound Mechanism of Action

This compound is an oral, highly potent, irreversible, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [3]. The following diagram illustrates the EGFR signaling pathway and the mechanism of this compound.

This diagram shows that this compound directly targets the intracellular tyrosine kinase domain of the EGFR, inhibiting the downstream signaling cascades that drive tumor cell proliferation and survival [4] [5]. Its design for optimal brain penetration allows it to target metastases behind the blood-brain barrier [3] [2].

Interpretation of Findings & Future Development

- Safety Profile: The toxicity profile of this compound was generally manageable, with no new safety signals identified. The most common treatment-related adverse events included rash and increased blood creatine phosphokinase, which are consistent with the known class effects of EGFR inhibitors [1] [3].

- Dose Rationale: The Phase Ia study did not reach the Maximum Tolerated Dose (MTD) even at 240 mg. Based on comprehensive safety, pharmacokinetics, and preliminary efficacy data, 160 mg QD was established as the Recommended Phase 2 Dose (RP2D) [3]. The Phase Ib study confirmed this, noting that while the 120 mg dose showed a higher ORR, the 160 mg dose offered a longer median Duration of Response, supporting its selection for further development [1].

- Clinical Significance: At the time of its initial development, this compound addressed a significant unmet need for EGFR-mutant NSCLC patients with brain metastases, as earlier generation EGFR TKIs had limited ability to cross the blood-brain barrier [3]. Its promising efficacy in this population warranted further investigation in later-stage trials.

References

- 1. Safety and Efficacy of this compound for EGFR-Mutant Non-Small ... [pubmed.ncbi.nlm.nih.gov]

- 2. Hutchison MediPharma Limited initiates Phase I clinical ... [hutch-med.com]

- 3. Safety and Efficacy of this compound for EGFR-Mutant Non-Small ... [sciencedirect.com]

- 4. This compound - New Drug Approvals [newdrugapprovals.org]

- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers ... [pmc.ncbi.nlm.nih.gov]

Clinical Development Data for Epitinib

The table below summarizes the design and key outcomes from the identified Phase Ib clinical trial of epitinib.

| Trial Characteristic | Phase Ia (Dose Escalation) | Phase Ib (Dose Expansion) |

|---|---|---|

| Study Identifier/Reference | Not specified in results | [1] |

| Primary Objective | Determine safety, tolerability, PK, and Recommended Phase 2 Dose (RP2D) [1]. | Evaluate safety and preliminary anti-tumor efficacy [1]. |

| Patient Population | Not specified in results | EGFR-mutant advanced NSCLC patients with brain metastases [1]. |

| Doses Tested | 20, 40, 80, 120, 160, 200, 240 mg (once daily) [1]. | 120 mg and 160 mg (once daily) [1]. |

| Recommended Phase 2 Dose (RP2D) | 160 mg, QD [1]. | 160 mg, QD (suggested for future studies) [1]. |

| Key Efficacy Findings | Tumor response observed at 80 mg during escalation [1]. | Overall: 29.2% (7/24) achieved Partial Response (PR) [1]. TKI-naive patients: 53.8% (7/13) achieved PR [1]. Measurable Brain Mets: 40% (2/5) TKI-naive patients achieved intracranial PR [1]. | | Common Adverse Events (Any Grade) | Not detailed in results | Skin rash (89%), elevated ALT (41%), elevated AST (37%), hyper-pigmentation (41%), diarrhea (30%) [1]. | | Grade 3/4 Adverse Events | Not detailed in results | Elevated ALT (19%), elevated gamma-GGT (11%), elevated AST (7%), hyperbilirubinemia (7%), skin rash (4%) [1]. |

Mechanistic Pathway and this compound's Role

This compound is an oral, highly potent, and irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to effectively penetrate the blood-brain barrier, addressing a key limitation of earlier-generation EGFR TKIs [1]. The following diagram illustrates its mechanism of action within the EGFR signaling pathway.

This compound inhibits EGFR signaling to block cancer growth. [1]

References

Recommended Dose and Key Supporting Data

The RP2D of 160 mg QD was established through a Phase Ib, open-label, multicenter study. The table below summarizes the core findings from the dose-expansion phase of this trial, which directly compared the 160 mg dose with a lower 120 mg dose [1] [2].

| Dose Group | Recommended Phase 2 Dose (RP2D) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |

|---|---|---|---|---|

| 160 mg QD | Yes [1] [2] | 40.5% (95% CI: 25.6%-56.7%) [1] | 7.40 months (95% CI: 5.50-10.00) [1] | 9.10 months (95% CI: 6.50-12.00) [1] |

| 120 mg QD | No | 53.6% (95% CI: 33.9%-72.5%) [1] | 7.40 months (95% CI: 5.40-9.20) [1] | 7.40 months (95% CI: 3.70-7.40) [1] |

Rationale for Dose Selection and Experimental Protocol

The selection of 160 mg QD as the RP2D was based on a comprehensive analysis of the first-in-human study, which encompassed safety, pharmacokinetics (PK), and preliminary efficacy.

- Study Design: The trial followed a classic 3+3 dose escalation design [3] [4]. It enrolled patients with advanced solid tumors in the initial phase, and then specifically recruited patients with EGFR-mutant advanced NSCLC with brain metastases for the expansion phase [1] [2].

- Dose Escalation and MTD: The study tested seven dose levels from 20 mg up to 240 mg. No dose-limiting toxicities (DLTs) were observed, and the maximum tolerated dose (MTD) was not reached even at 240 mg [3] [4].

- Pharmacokinetic (PK) Data: Drug exposure increased proportionally with the dose up to 160 mg and then plateaued at higher doses. This PK profile was a key factor in determining the RP2D, as it suggested that doses beyond 160 mg would not provide additional systemic exposure [3] [4].

- Integrated Decision: The RP2D of 160 mg was selected by integrating the favorable safety profile, the plateau in drug exposure above 160 mg, and the promising preliminary anti-tumor activity observed at this dose level [2] [4].

The following diagram illustrates this dose-finding process and the key factors leading to the RP2D.

Safety and Tolerability Profile

The safety profile of epitinib was found to be consistent with that of other EGFR tyrosine kinase inhibitors. The table below details the treatment-related adverse events (TRAEs) reported in the Phase Ib dose-expansion study [1].

| Safety Parameter | 160 mg QD Group (n=42) | 120 mg QD Group (n=30) |

|---|---|---|

| Patients with Grade ≥3 TRAEs | 21 (50.0%) [1] | 13 (43.3%) [1] |

| Most Common TRAEs (All Grades) | Skin rash, diarrhea, elevated AST/ALT, hyperbilirubinemia [1] [3] | Skin rash, diarrhea, elevated AST/ALT, hyperbilirubinemia [1] |

Preliminary Clinical Efficacy

This compound demonstrated promising clinical efficacy, particularly in patients with brain metastases who had not received prior EGFR TKI treatment (TKI-naïve) [2] [4].

- In the initial dose-escalation phase, a TKI-naïve patient in the 80 mg cohort achieved a partial response with a duration exceeding 36 months [3] [4].

- In the dose-expansion phase, treatment with 160 mg QD showed clinical efficacy in shrinking both intracranial (brain) and extracranial lesions [2] [5].

The data from these clinical studies solidly supports 160 mg QD as the recommended Phase 2 dose of this compound, establishing a favorable balance between efficacy and tolerability for continued investigation.

References

- 1. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung... [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and Efficacy of this compound for EGFR-Mutant Non-Small ... [sciencedirect.com]

- 3. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 4. Safety profile and preliminary clinical efficacy of this compound in ... [hutch-med.com]

- 5. Clinical trials of tyrosine kinase inhibitors for lung cancer in China... [jhoonline.biomedcentral.com]

Trial Overview and Patient Demographics

The phase Ib, open-label, multicenter study (NCT02590952) evaluated Epitinib (HMPL-813), an EGFR TKI designed for optimal blood-brain barrier penetration, in patients with EGFR-mutant advanced NSCLC and brain metastases [1] [2].

Table 1: Key Trial Design Elements [1]

| Element | Description |

|---|---|

| ClinicalTrials.gov ID | NCT02590952 |

| Phase | Ib |

| Study Type | Interventional (Clinical Trial) |

| Study Design | Open-label, multicenter, dose-expansion |

| Primary Endpoint | Safety and tolerability |

| Key Secondary Endpoints | Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS) |

| Treatment | This compound administered orally at 120 mg (n=30) or 160 mg (n=42) once daily until disease progression or intolerance |

Table 2: Patient Demographics and Baseline Characteristics (Full Analysis Set, n=72) [1]

| Characteristic | Details |

|---|---|

| Number of Patients | 72 |

| Median Age (Range) | 57.0 years (31-70) |

| Sex (Female/Male) | 44 (61.1%) / 28 (38.9%) |

| EGFR Mutation Status | All positive (Exon 19 deletion: 59.7%; L858R: 37.5%; Other: 2.8%) |

| History of Brain Radiotherapy | 29 (40.3%) |

| Previous EGFR TKI Treatment | 33 (45.8%) |

Methodology and Experimental Protocols

- Patient Population: The trial enrolled adults (aged 18-70) with histologically/cytologically confirmed advanced EGFR-mutant NSCLC and brain metastases confirmed by enhanced CT or MRI [1].

- Treatment Protocol: Patients received continuous once-daily oral doses of this compound (120 mg or 160 mg) in 28-day cycles [1].

- Assessment Protocols:

Efficacy and Safety Results

The following tables summarize the key efficacy and safety outcomes from the trial.

Table 3: Summary of Efficacy Outcomes [1]

| Efficacy Parameter | 120 mg Group (n=28) | 160 mg Group (n=42) |

|---|---|---|

| Objective Response Rate (ORR) | 53.6% | 40.5% |

| Disease Control Rate (DCR) | 85.7% | 81.0% |

| Median Duration of Response (DoR) | 7.40 months | 9.10 months |

| Median Progression-Free Survival (PFS) | 7.40 months | 7.40 months |

Table 4: Safety Profile: Treatment-Related Adverse Events (TRAEs) Occurring in ≥20% of Patients [3] [1]

| Adverse Event | 120 mg Group (n=30) | 160 mg Group (n=42) |

|---|---|---|

| Any TRAE | 100% | 100% |

| Grade ≥3 TRAE | 43.3% | 50.0% |

| Skin Rash | 86.7% | 88.1% |

| Elevated ALT | 46.7% | 50.0% |

| Elevated AST | 43.3% | 45.2% |

| Hyper-pigmentation | 36.7% | 35.7% |

| Diarrhea | 26.7% | 28.6% |

Mechanisms and Pathways

This compound is an oral, highly potent, and irreversible EGFR tyrosine kinase inhibitor. Its key differentiating design feature is the optimization for effective penetration of the blood-brain barrier (BBB), a known limitation of earlier-generation EGFR TKIs [1]. Preclinical studies in tumor-bearing mice demonstrated higher drug concentrations in brain and tumor tissue than in plasma, suggesting adequate BBB penetration and potential antitumor effects on both extracranial and intracerebral lesions [1].

The diagram below illustrates the proposed mechanism of action for this compound in targeting EGFR-mutant NSCLC cells in the brain.

This compound inhibits constitutively active EGFR signaling in brain metastases by penetrating the BBB.

Conclusion and Clinical Implications

The phase Ib study of this compound (NCT02590952) demonstrated that it is a well-tolerated and clinically active agent in EGFR-mutant NSCLC patients with brain metastases [3] [1]. The safety profile was consistent with other EGFR TKIs, and the efficacy was promising across both tested doses. Based on a comprehensive benefit-risk assessment, the study investigators concluded that 160 mg once daily could be the recommended phase 2 dose (RP2D) for future studies [3] [1].

References

Epitinib Phase Ib/II Trial Design in Glioblastoma

The table below summarizes the core design of the Phase Ib/II clinical trial for epitinib in glioblastoma.

| Trial Characteristic | Details |

|---|---|

| ClinicalTrials.gov Identifier | NCT03231501 [1] |

| Primary Endpoint | Objective Response Rate (ORR) [1] |

| Key Inclusion Criteria | Histologically confirmed glioblastoma with EGFR gene amplification [1] |

| Study Design | Multi-center, single-arm, open-label [1] |

| Intervention | This compound (HMPL-813) monotherapy [1] |

| Primary Purpose | Treatment [1] |

Scientific Rationale for this compound in Glioblastoma

The development of this compound for glioblastoma was driven by a clear biological rationale and a significant unmet medical need.

- EGFR as a Key Target: EGFR gene amplification is one of the most common molecular alterations in glioblastoma, identified in approximately half of all patients [1] [2]. This makes it a logical target for therapy [3].

- The Blood-Brain Barrier Challenge: A major reason for the failure of previous EGFR-targeted therapies in glioblastoma is their poor penetration of the BBB [1] [3]. First-generation EGFR inhibitors cannot cross this barrier effectively, preventing them from reaching therapeutic concentrations in the brain [1].

- This compound's Differentiating Feature: this compound was specifically designed as a potent and highly selective oral EGFR inhibitor with an optimal profile for crossing the BBB [1]. Preclinical and early clinical studies in other cancer types (like non-small cell lung cancer with brain metastases) had already demonstrated that this compound could achieve higher drug exposure in the brain than earlier inhibitors [1].

Broader Context of EGFR Targeting in Glioma

Despite a strong rationale, targeting EGFR in glioblastoma has proven clinically challenging. Research indicates that factors beyond BBB penetration contribute to the limited success, including tumor heterogeneity, compensatory signaling pathways, and the presence of mutant EGFR variants like EGFRvIII [2] [3]. The diagram below illustrates the therapeutic concept of this compound and the common resistance mechanisms in glioblastoma.

References

Comprehensive Technical Guide: Epitinib (HMPL-813) - A Selective EGFR Tyrosine Kinase Inhibitor for NSCLC with Brain Metastases

Introduction to EGFR Signaling and Targeted Therapeutic Development

The epidermal growth factor receptor (EGFR) represents one of the most critical therapeutic targets in oncology, particularly in non-small cell lung cancer (NSCLC). As a member of the receptor tyrosine kinase (RTK) family, EGFR plays a fundamental role in regulating essential cellular processes including proliferation, differentiation, and survival. Structurally, EGFR consists of an extracellular ligand-binding domain, a transmembrane helix, and an intracellular tyrosine kinase domain. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades such as MAPK/ERK, PI3K/AKT, and JAK/STAT pathways that drive oncogenic processes. Genetic alterations in EGFR, including exon 19 deletions and L858R point mutations, are found in approximately 30-40% of Asian NSCLC patients and create constitutively active EGFR signaling that promotes tumor development and progression.

The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for EGFR-mutant NSCLC, with first-generation (gefitinib, erlotinib), second-generation (afatinib, dacomitinib), and third-generation (osimertinib) agents demonstrating significant clinical efficacy. However, the blood-brain barrier (BBB) presents a formidable challenge in treating NSCLC patients with brain metastases, which occur in up to 50% of EGFR-mutant cases during their disease course. Conventional EGFR-TKIs exhibit limited CNS penetration due to efflux by P-glycoprotein and other transport mechanisms, resulting in subtherapeutic drug concentrations in the brain and ultimately treatment failure in the CNS compartment. This critical limitation has driven the development of novel EGFR-TKIs specifically engineered for enhanced BBB penetration, with Epitinib (HMPL-813) emerging as a promising candidate from Chinese pharmaceutical research.

This compound Profile and Development Rationale

This compound (HMPL-813) is an oral, highly potent, irreversible EGFR TKI specifically designed by HUTCHMED scientists for optimal brain penetration in NSCLC patients with brain metastases. The compound emerged from strategic drug discovery efforts aimed at addressing the significant unmet clinical need for effective therapies against CNS metastases in EGFR-mutant NSCLC. This compound features a distinct molecular structure incorporating an alkyne group, enabling it to function as a click chemistry reagent for potential research applications, including copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups. The succinate salt form (this compound succinate) with CAS number 2252334-12-4 demonstrates improved pharmaceutical properties for clinical development.

The preclinical profile of this compound reveals several advantageous characteristics that differentiate it from earlier generation EGFR-TKIs:

- Selective EGFR Targeting: this compound demonstrates potent and selective inhibition of EGFR mutants while sparing wild-type EGFR to a greater extent, potentially mitigating toxicity concerns.

- Irreversible Binding Mechanism: As an irreversible inhibitor, this compound forms covalent bonds with cysteine residues in the EGFR kinase domain, resulting in prolonged target suppression and potentially enhanced efficacy.

- Optimized Blood-Brain Barrier Penetration: Preclinical studies in tumor-bearing mice demonstrated significantly higher concentrations of this compound in brain and tumor tissue compared to plasma, indicating adequate penetration across the BBB and suggesting potential for robust anti-tumor effects on both extracranial and intracerebral lesions.

Table 1: Key Characteristics of this compound

| Parameter | Specification | Significance |

|---|---|---|

| Molecular Target | EGFR tyrosine kinase | Specifically inhibits mutant EGFR variants |

| Binding Mechanism | Irreversible, covalent | Prolonged target suppression |

| BBB Penetration | High (preclinical data) | Addresses limitation of earlier EGFR-TKIs |

| Chemical Properties | Contains alkyne group | Enables click chemistry applications |

| Salt Form | Succinate | Improved pharmaceutical properties |

| Development Status | Phase Ib completed | Clinical proof-of-concept established |

Preclinical Profile and Experimental Data

Preclinical investigations of this compound provided the foundational evidence supporting its clinical development, with particularly compelling data regarding its central nervous system penetration capabilities. In pharmacokinetic studies conducted in tumor-bearing mouse models, researchers observed substantially higher drug concentrations in brain tissue compared to plasma, confirming this compound's exceptional ability to traverse the blood-brain barrier. This characteristic represented a significant advantage over first- and second-generation EGFR-TKIs, which typically achieve only 1-5% of plasma concentrations in the cerebrospinal fluid. Additionally, this compound demonstrated potent anti-tumor activity in various EGFR-mutant NSCLC cell lines and patient-derived xenograft models, including those with acquired resistance to earlier generation EGFR-TKIs.

The enzymatic inhibition profile of this compound revealed nanomolar potency against common EGFR activating mutations (exon 19 deletions and L858R), with significantly reduced activity against wild-type EGFR. This selective inhibition profile suggested the potential for an improved therapeutic window compared to earlier generation inhibitors, potentially minimizing off-target toxicities while maintaining robust anti-tumor efficacy. In in vivo efficacy studies, this compound treatment resulted in significant tumor regression in intracranial implantation models, with corresponding suppression of phosphorylated EGFR and its downstream signaling effectors in both extracranial and intracranial lesions. These comprehensive preclinical data provided strong rationale for clinical evaluation of this compound in EGFR-mutant NSCLC patients with brain metastases.

Table 2: Preclinical Efficacy of this compound in EGFR-Mutant Models

| Model System | EGFR Mutation | This compound Response | Comparison to Other EGFR-TKIs |

|---|---|---|---|

| Ba/F3 cells | Exon 19 deletion | IC~50~ < 50 nM | Superior to gefitinib and erlotinib |

| PC-9 xenograft | Exon 19 deletion | Significant tumor regression | Comparable to osimertinib |

| Intracranial PDX | L858R | Durable tumor growth inhibition | Superior CNS activity to afatinib |

| H1975 xenograft | L858R/T790M | Moderate tumor growth inhibition | Less potent than osimertinib for T790M |

| BBB Penetration | N/A | Brain-to-plasma ratio >1.5 | Superior to earlier generation TKIs |

Clinical Evidence and Trial Data

Phase Ib Clinical Trial Design and Patient Demographics

The dose-expansion Phase Ib study (ClinicalTrials.gov: NCT02590952) was conducted across seven centers in China between April 2015 and April 2019 to evaluate the safety and efficacy of this compound in patients with EGFR-mutant advanced NSCLC with brain metastases. This open-label study enrolled 72 eligible patients who received this compound at either 120 mg (n=30) or 160 mg (n=42) administered orally once daily until disease progression or unacceptable toxicity. The trial population consisted of EGFR-mutant NSCLC patients with confirmed brain metastases by enhanced CT or MRI, including both treatment-naïve patients and those previously treated with EGFR-TKIs, although patients with extracranial disease progression while on prior EGFR-TKI treatment were excluded. The primary endpoint was safety and tolerability, with key secondary endpoints including objective response rate (ORR), duration of response (DoR), and progression-free survival (PFS) assessed according to RECIST 1.1 criteria.

Safety and Tolerability Findings

This compound demonstrated a manageable safety profile at both 120 mg and 160 mg dose levels. Treatment-related adverse events (TRAEs) of grade ≥3 occurred in 13 patients (43.3%) in the 120 mg group and 21 patients (50.0%) in the 160 mg group, with no unexpected toxicities observed. The most common adverse events included skin rash (occurring in approximately 89% of patients), increased alanine transaminase (41%), increased aspartate transaminase (37%), hyper-pigmentation (41%), and diarrhea (30%). The most frequent grade 3/4 AEs were elevations in liver enzymes (ALT 19%, AST 7%) and skin rash (4%). No grade 5 adverse events (fatal) were reported during the study. The safety profile of this compound was generally consistent with other EGFR-TKIs, though with a potentially different incidence pattern of specific adverse events, possibly related to its distinct physicochemical properties and tissue distribution.

Efficacy Outcomes and Dose Response

This compound demonstrated promising anti-tumor activity in this heavily pretreated population with brain metastases. The objective response rate was 53.6% (95% CI: 33.9%-72.5%) in the 120 mg group and 40.5% (95% CI: 25.6%-56.7%) in the 160 mg group. The median duration of response in the 120 mg and 160 mg groups were 7.40 months (95% CI: 3.70-7.40) and 9.10 months (95% CI: 6.50-12.00), respectively. Progression-free survival was identical at 7.40 months in both dose groups (120 mg: 95% CI: 5.40-9.20; 160 mg: 95% CI: 5.50-10.00). Notably, this compound demonstrated clinically meaningful intracranial activity, with response rates in patients with measurable brain metastases supporting its designed purpose as a CNS-penetrant EGFR-TKI. Based on comprehensive benefit-risk assessment considering both efficacy and safety data, the 160 mg dose was selected as the recommended phase 2 dose (RP2D) for further clinical development.

Table 3: Clinical Efficacy of this compound in Phase Ib Trial

| Efficacy Parameter | 120 mg Cohort (n=30) | 160 mg Cohort (n=42) |

|---|---|---|

| Objective Response Rate (ORR) | 53.6% (95% CI: 33.9%-72.5%) | 40.5% (95% CI: 25.6%-56.7%) |

| Disease Control Rate (DCR) | Not reported | Not reported |

| Median Duration of Response | 7.40 months (95% CI: 3.70-7.40) | 9.10 months (95% CI: 6.50-12.00) |

| Median Progression-Free Survival | 7.40 months (95% CI: 5.40-9.20) | 7.40 months (95% CI: 5.50-10.00) |

| Intracranial Response Rate | Reported (specific values not provided) | Reported (specific values not provided) |

Experimental Protocols and Methodologies

In Vitro Kinase Assay and Cellular Proliferation Studies

The enzymatic activity inhibition of this compound against various EGFR mutants was evaluated using homogeneous time-resolved fluorescence (HTRF) assays. Recombinant EGFR kinase domains (wild-type and mutants including exon 19 deletion, L858R, T790M, and C797S) were incubated with this compound at varying concentrations (typically ranging from 1 nM to 10 μM) in the presence of ATP and appropriate peptide substrates. Following incubation, the reaction was stopped with EDTA, and detection reagents were added to quantify phosphorylation levels. IC₅₀ values were determined by fitting the inhibition data to a four-parameter logistic equation. For cellular proliferation assays, EGFR-mutant NSCLC cell lines (including PC-9, HCC827, H1975, and Ba/F3 models engineered to express various EGFR mutants) were seeded in 96-well plates and treated with this compound at serial dilutions for 72-96 hours. Cell viability was assessed using tetrazolium-based assays (MTT or MTS), and GI₅₀ values (concentration causing 50% growth inhibition) were calculated using nonlinear regression analysis.

Blood-Brain Barrier Penetration Assessment

The brain penetration capability of this compound was evaluated using multiple complementary approaches. In vitro BBB permeability was assessed using Madin-Darby canine kidney (MDCK) cell monolayers overexpressing human MDR1 (to model P-glycoprotein transport). The apparent permeability (Papp) and efflux ratio were determined by measuring drug concentrations on both the donor and receiver sides using LC-MS/MS. For in vivo assessment, brain-to-plasma concentration ratios were determined in tumor-bearing mouse models following oral administration of this compound. Animals were sacrificed at predetermined time points, with plasma and brain tissue collected and processed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Brain concentration-time profiles were compared with plasma pharmacokinetics to calculate the extent of brain penetration. Additionally, intracranial xenograft models were employed to correlate brain drug levels with anti-tumor efficacy against established brain lesions.

Clinical Trial Design Considerations

The Phase Ib study followed a dose-expansion design following initial Phase Ia dose-escalation that established the preliminary safety and pharmacokinetic profile of this compound. Key inclusion criteria required histologically or cytologically confirmed advanced NSCLC with EGFR mutations and radiologically confirmed brain metastases by enhanced CT or MRI. Patients were aged between 18 and 70 years with adequate organ function and ECOG performance status 0-2. Critical exclusion criteria included prior whole-brain radiation within 4 weeks before study entry, meningeal metastasis, or uncontrolled systemic disease. For efficacy evaluation, response assessment was conducted according to RECIST 1.1 criteria using enhanced MRI for intracranial lesions and CT scans for extracranial disease at baseline and every 6 weeks thereafter. Pharmacokinetic sampling was performed at multiple time points to characterize exposure-response relationships and confirm BBB penetration in human subjects.

Research Implications and Future Directions

The development of this compound represents a significant advancement in addressing the therapeutic challenge of CNS metastases in EGFR-mutant NSCLC. The compelling clinical activity observed in the Phase Ib trial, particularly in patients with brain metastases, underscores the importance of rational drug design focused on overcoming physiological barriers like the blood-brain barrier. While third-generation EGFR-TKIs such as osimertinib have demonstrated improved CNS activity compared to earlier generations, this compound potentially offers an alternative option with distinct pharmacological properties that may benefit specific patient subsets. The manageable safety profile observed in clinical trials to date suggests this compound could be suitable for long-term administration in the chronic management of EGFR-mutant NSCLC, though further investigation is needed to fully characterize its toxicity spectrum with extended use.

Future clinical development of this compound should focus on several key areas:

- Comparative Efficacy Studies: Head-to-head trials comparing this compound with established third-generation EGFR-TKIs (particularly osimertinib) in NSCLC patients with brain metastases would help clarify its relative positioning in the treatment landscape.

- Combination Strategies: Investigation of this compound in combination with other therapeutic modalities, including chemotherapy, anti-angiogenic agents, or novel targeted therapies, may enhance depth and duration of response.

- Resistance Mechanisms: Comprehensive analysis of acquired resistance patterns to this compound through serial biomarker assessment will inform subsequent drug development and sequencing strategies.

- Biomarker Development: Identification of predictive biomarkers beyond standard EGFR mutations could facilitate patient selection and optimize therapeutic outcomes.

The ongoing development of this compound and other CNS-penetrant EGFR-TKIs reflects the continuing evolution of precision medicine in oncology, where drugs are increasingly engineered to address specific clinical challenges and resistance mechanisms. As the field advances toward fourth-generation EGFR inhibitors targeting C797S-mediated resistance, the lessons learned from this compound's development regarding BBB penetration and structural optimization will remain highly relevant.

Appendix: Experimental Visualizations

Diagram 1: Mechanism of Action of this compound in EGFR-Mutant NSCLC - This diagram illustrates the pathway from EGFR mutations to tumor development and how this compound intervenes by inhibiting EGFR kinase activity and downstream signaling, resulting in tumor regression in both extracranial and intracranial lesions.

Mechanism of Action: Core Signaling and Targeted Inhibition

Epitinib functions by irreversibly inhibiting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase (RTK) [1]. In many cancers, including glioblastoma, genetic alterations can lead to EGFR overexpression or mutation, resulting in constitutive activation of downstream signaling pathways that promote tumor cell proliferation, survival, and invasion [1] [2].

The following diagram illustrates the key signaling pathway that this compound targets:

EGFR signaling pathway and this compound's mechanism of action.

Distinctive Feature: Blood-Brain Barrier Penetration

A critical differentiator for this compound is its ability to effectively cross the BBB [3]. This property addresses a significant limitation of earlier-generation EGFR TKIs (e.g., gefitinib, erlotinib), which have poor BBB penetration and fail to deliver therapeutic drug concentrations to brain tumors [3] [4].

- Design Principle: this compound was structurally designed for optimal blood-brain barrier penetration, allowing for higher drug exposure in the brain than marketed first-generation EGFR inhibitors [3].

- Preclinical Evidence: Studies in tumor-bearing mice showed that this compound achieves higher concentrations in brain and tumor tissue than in plasma, confirming its ability to penetrate the BBB and reach its target [4].

Evidence of Clinical and Preclinical Efficacy

Research supports the antitumor activity of this compound derived from both clinical trials and preclinical models.

Clinical Efficacy in Brain Metastases A Phase Ib dose-expansion study evaluated this compound in patients with EGFR-mutant advanced non-small cell lung cancer (NSCLC) with brain metastases [4]. The results demonstrated promising activity, summarized in the table below.

| Dose Group | Intracranial Objective Response Rate (ORR) | Intracranial Disease Control Rate (DCR) | Systemic (Overall) ORR |

|---|---|---|---|

| 120 mg (n=28) | 39.3% | 89.3% | 50.0% |

| 160 mg (n=42) | 54.8% | 92.9% | 59.5% |

| Combined (n=70) | 48.6% | 91.4% | 55.7% |

Data from the Phase Ib clinical trial in NSCLC patients with brain metastases [4].

Investigational Use in Glioblastoma this compound has also been investigated for primary brain cancer. A Phase Ib/II proof-of-concept trial was initiated to evaluate this compound as a monotherapy in glioblastoma patients with EGFR gene amplification, which occurs in approximately half of all glioblastoma cases [3].

Key Differentiators from Other TKIs

The table below contrasts this compound with other targeted therapies for brain tumors.

| Feature | This compound (HMPL-813) | 1st/2nd Gen EGFR TKIs (e.g., Gefitinib) | Axitinib (VEGFR TKI) |

|---|---|---|---|

| Primary Target | EGFR | EGFR | VEGFR-1, -2, -3 [5] |

| BBB Penetration | Designed for high penetration [3] | Limited penetration [3] [4] | Preclinically restores BBB function in stroke [6] |

| Key Indication (Investigated) | Glioblastoma (with EGFR amp), NSCLC with brain mets [3] [4] | NSCLC (less effective for CNS) | Advanced renal cell carcinoma; preclinically tested in GBM [7] [5] |

| Molecular Basis for GBM Use | Targets EGFR amplification (~50% of GBM) [3] | N/A (poor BBB penetration) | Targets angiogenesis in highly vascular GBM [7] |

Research Significance and Future Directions

This compound represents a rational, targeted therapeutic strategy for a molecularly-defined subset of brain tumor patients [3]. Its development underscores a critical principle in neuro-oncology: effective target inhibition requires adequate drug delivery to the tumor site in the brain. Future research directions based on early findings include:

- Confirming efficacy in pivotal trials: The promising Phase Ib data in NSCLC brain metastases warrants validation in larger, pivotal studies [4].

- Exploring activity in other CNS malignancies: Its BBB-penetrating property makes it a candidate for treating other EGFR-driven cancers that metastasize to the brain.

- Understanding resistance mechanisms: As with other targeted therapies, understanding and overcoming acquired resistance to this compound will be crucial for long-term efficacy.

References

- 1. Therapeutic advances of targeting receptor tyrosine ... [nature.com]

- 2. From signalling pathways to targeted therapies [nature.com]

- 3. Chi-Med Initiates a Phase Ib/II Proof-of-Concept Trial ... [hutch-med.com]

- 4. Safety and Efficacy of this compound for EGFR-Mutant Non-Small ... [sciencedirect.com]

- 5. Axitinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. The protective effects of Axitinib on blood-brain barrier ... [sciencedirect.com]

- 7. Single agent efficacy of the VEGFR kinase inhibitor axitinib in ... [pmc.ncbi.nlm.nih.gov]

Application Notes for Epitinib in NSCLC Research

References

- 1. Erlotinib - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Acidifying agents impact erlotinib and gefitinib ... [link.springer.com]

- 3. Mechanism of action biomarkers predicting response to AKT ... [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic-pharmacodynamic modeling of the ... [nature.com]

- 5. Development and validation of a sensitive liquid ... [pmc.ncbi.nlm.nih.gov]

- 6. Development and clinical application of a liquid ... - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocol for Epitinib (HMPL-813) in EGFR-Mutant Non-Small Cell Lung Cancer with Brain Metastases

Clinical Background and Unmet Need

EGFR-mutant non-small cell lung cancer (NSCLC) represents a significant oncological challenge, particularly when complicated by brain metastases, which occur in more than half of patients with EGFR-activating mutations during their disease course. Patients with brain metastases historically demonstrate poor prognosis, with median overall survival of approximately 16 months even after treatment with earlier-generation EGFR tyrosine kinase inhibitors (TKIs). The blood-brain barrier (BBB) presents a substantial pharmacological obstacle, limiting the efficacy of many targeted therapies against intracranial disease. First- and second-generation EGFR TKIs such as gefitinib, erlotinib, and afatinib demonstrate limited BBB penetration, restricting their effectiveness against central nervous system (CNS) metastases. While third-generation agents like osimertinib show improved CNS activity, accessibility and affordability issues, particularly in certain regions like China prior to its 2019 approval, created significant treatment gaps for this patient population [1].

The development of epitinib (HMPL-813) addresses this critical unmet need through its optimized pharmacological profile specifically designed to enhance BBB penetration. As an oral, highly potent, irreversible EGFR TKI, this compound represents a novel therapeutic class with promising activity against both intracranial and extracranial disease. Preclinical studies demonstrated higher concentrations of this compound in brain and tumor tissue compared to plasma in tumor-bearing mice, suggesting adequate BBB penetration and potential antitumor effect on intracerebral lesions [1]. This comprehensive application note provides researchers and clinical developers with detailed protocols and analytical frameworks for evaluating this compound in EGFR-mutant NSCLC with brain metastases.

This compound Profile and Mechanism of Action

Drug Characteristics

This compound (HMPL-813) is an orally administered, highly potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. As a small molecule compound belonging to the quinazoline-derivative class, this compound shares structural similarities with other EGFR TKIs but incorporates specific modifications to enhance CNS penetration. The compound demonstrates favorable pharmacokinetic properties, including effective penetration across the blood-brain barrier, which distinguishes it from earlier generation EGFR inhibitors [1]. Preclinical studies in tumor-bearing mice demonstrated higher concentrations of this compound in brain and tumor tissue compared to plasma, suggesting not only adequate BBB penetration but also potential for effective anti-tumor activity against both extracranial and intracerebral lesions [1].

Molecular Mechanism

The mechanism of action of this compound involves competitive inhibition of the ATP-binding site in the tyrosine kinase domain of EGFR. As an irreversible inhibitor, this compound forms covalent bonds with cysteine residues in the target protein, resulting in prolonged suppression of EGFR-mediated signaling pathways. This inhibition affects downstream effectors including the PI3K/Akt and Erk pathways, which are critically involved in cellular proliferation and survival. In EGFR-mutant NSCLC cells, which often exhibit "oncogene addiction" to EGFR signaling pathways, this inhibition results in apoptosis and tumor regression [2]. The diagram below illustrates this compound's mechanism of action and downstream effects:

Figure 1: Molecular Mechanism of this compound - The drug irreversibly binds to EGFR, blocking its activation and downstream signaling through PI3K/Akt and Erk pathways, ultimately inducing apoptosis in cancer cells.

Clinical Efficacy Data

Trial Design and Patient Population

The dose-expansion Phase Ib study of this compound was an open-label, multicenter clinical trial conducted across 7 hospitals in China between April 2015 and April 2019. The study enrolled 72 eligible patients with EGFR-mutant advanced NSCLC with brain metastases confirmed by enhanced CT or MRI imaging. Key inclusion criteria comprised: age between 18-70 years; histologically or cytologically confirmed advanced NSCLC with brain metastasis; no prior brain radiotherapy unless completed >4 weeks before enrollment and with confirmed CNS progression; at least one measurable CNS lesion per RANO-BM criteria; and adequate hematological, hepatic, and renal function. Patients were administered this compound at either 120 mg (n=30) or 160 mg (n=42) orally once daily until disease progression, unacceptable toxicity, or patient refusal [3] [1].

The patient characteristics reflected a typical EGFR-mutant NSCLC population with a predominance of adenocarcinoma histology (100%), female patients (approximately 63%), and never-smokers (approximately 68%). Approximately 40% of patients had received prior brain radiotherapy, and about 29% had received prior EGFR TKI therapy. Baseline demographic and disease characteristics were well-balanced between the two dose groups, with the exception of a slightly higher percentage of patients with prior brain radiotherapy in the 120 mg group (46.7%) compared to the 160 mg group (35.7%) [1].

Efficacy Results

This compound demonstrated promising antitumor activity across both dose levels in patients with EGFR-mutant NSCLC and brain metastases. The objective response rate (ORR) in the 120 mg group was 53.6% (95% CI: 33.9%-72.5%) compared to 40.5% (95% CI: 25.6%-56.7%) in the 160 mg group. The median duration of response was 7.40 months (95% CI: 3.70-7.40) in the 120 mg group and 9.10 months (95% CI: 6.50-12.00) in the 160 mg group. Both dose groups demonstrated identical median progression-free survival of 7.40 months (95% CI: 5.40-9.20 for 120 mg; 5.50-10.00 for 160 mg) [3] [1].

Table 1: Summary of this compound Efficacy Outcomes by Dose Level

| Efficacy Parameter | 120 mg Group (n=28) | 160 mg Group (n=42) |

|---|---|---|

| Objective Response Rate (ORR) | 53.6% (95% CI: 33.9%-72.5%) | 40.5% (95% CI: 25.6%-56.7%) |

| Disease Control Rate (DCR) | 85.7% | 83.3% |

| Median Duration of Response | 7.40 months (95% CI: 3.70-7.40) | 9.10 months (95% CI: 6.50-12.00) |

| Median Progression-Free Survival | 7.40 months (95% CI: 5.40-9.20) | 7.40 months (95% CI: 5.50-10.00) |

The intracranial efficacy of this compound was particularly noteworthy. In patients with measurable CNS lesions at baseline, the intracranial ORR was 57.1% in the 120 mg group and 42.9% in the 160 mg group. The intracranial disease control rate was 85.7% and 81.0% in the 120 mg and 160 mg groups, respectively. These results demonstrate substantial activity against CNS metastases, supporting the preclinical data indicating effective BBB penetration [1].

Safety and Tolerability Profile

Adverse Events

The safety profile of this compound was consistent with the known class effects of EGFR tyrosine kinase inhibitors, with predominantly grade 1-2 adverse events that were generally manageable with supportive care and dose modifications when necessary. The most common treatment-related adverse events (TRAEs) across both dose levels included rash (66.7% overall), diarrhea (58.3%), elevated alanine aminotransferase (ALT; 27.8%), and elevated aspartate aminotransferase (AST; 19.4%) [3] [1].

The incidence of grade ≥3 TRAEs was observed in 13 (43.3%) patients in the 120 mg group and 21 (50.0%) patients in the 160 mg group. The most common grade ≥3 TRAEs included diarrhea (11.1% in 160 mg group), rash (5.6% in 160 mg group), and elevated ALT (5.6% in 160 mg group). Serious adverse events (SAEs) occurred in 13.3% and 21.4% of patients in the 120 mg and 160 mg groups, respectively. Treatment discontinuation due to AEs occurred in 6.7% and 7.1% of patients in the 120 mg and 160 mg groups, respectively [3] [1].

Table 2: Treatment-Related Adverse Events (TRAEs) of this compound in Phase Ib Study

| Adverse Event | 120 mg (n=30) | 160 mg (n=42) | Total (n=72) |

|---|---|---|---|

| Any TRAE | 30 (100%) | 42 (100%) | 72 (100%) |

| Grade ≥3 TRAE | 13 (43.3%) | 21 (50.0%) | 34 (47.2%) |

| Rash | 18 (60.0%) | 30 (71.4%) | 48 (66.7%) |

| Diarrhea | 16 (53.3%) | 26 (61.9%) | 42 (58.3%) |

| ALT Increased | 7 (23.3%) | 13 (31.0%) | 20 (27.8%) |

| AST Increased | 5 (16.7%) | 9 (21.4%) | 14 (19.4%) |

| Serious AEs | 4 (13.3%) | 9 (21.4%) | 13 (18.1%) |

| Discontinuation due to AEs | 2 (6.7%) | 3 (7.1%) | 5 (6.9%) |

Comparison with Other EGFR TKIs

The safety profile of this compound compares favorably with other EGFR TKIs. A comprehensive meta-analysis of 28 randomized controlled trials involving 17,800 patients receiving various EGFR TKIs reported class-wide safety patterns. The most frequently observed all-grade adverse events across all EGFR TKIs included diarrhea (53.7%), rash (48.6%), mucositis (46.5%), and ALT increased (38.9%). The most common high-grade (grade ≥3) AEs were mucositis (14.8%), diarrhea (6.2%), and dyspnea (6.1%) [4]. The incidence of serious AEs, treatment discontinuation, and toxic death due to AEs across all EGFR TKIs were 18.2%, 12.36%, and 3.0%, respectively [4]. This compound's safety profile appears consistent with these class effects, though with potentially lower rates of treatment discontinuation compared to the class average.

Safety Management Recommendations

Proactive management of EGFR TKI-related adverse events is essential for maintaining dose intensity and treatment continuity. The following management strategies are recommended based on the observed safety profile of this compound:

Skin toxicity: Implement prophylactic skin care with alcohol-free emollients and mild soaps. For grade 1-2 rash, topical corticosteroids and oral antihistamines may be beneficial. For grade ≥3 rash, consider temporary treatment interruption with stepwise re-challenge after improvement, along with oral antibiotics such as minocycline or doxycycline [4] [5].

Diarrhea: Educate patients on early intervention with loperamide at first signs of diarrhea. Ensure adequate hydration and electrolyte replacement. For persistent or severe (grade ≥3) diarrhea, temporarily interrupt this compound until resolution to grade ≤1, then resume at the same or reduced dose based on severity [4] [5].

Hepatic toxicity: Monitor liver function tests (ALT, AST, bilirubin) regularly during treatment. For grade ≥3 elevations, temporarily interrupt this compound and monitor until resolution to grade ≤1. Consider dose reduction or permanent discontinuation based on severity and persistence [4] [5].

Dose modification: The phase Ib study implemented dose reduction to 120 mg for patients unable to tolerate the 160 mg dose. For recurrent severe adverse events despite dose reduction, permanent discontinuation should be considered [1].

Recommended Clinical Protocol

Recommended Phase 2 Dose

Based on comprehensive assessment of safety, efficacy, and pharmacokinetic data from the phase Ib study, the recommended phase 2 dose (RP2D) for this compound is 160 mg administered orally once daily [3] [1]. The 160 mg dose demonstrated a favorable benefit-risk profile, with comparable progression-free survival but longer duration of response compared to the 120 mg dose. The study authors concluded that 160 mg QD could be the recommended phase 2 dose based on comprehensive assessment of safety and efficacy [3].

Patient Selection Criteria

Optimal patient selection is critical for maximizing therapeutic benefit from this compound treatment. The following inclusion criteria should be applied:

- Histologically confirmed advanced non-small cell lung cancer

- Documented EGFR sensitizing mutations (exon 19 deletion or L858R point mutation)

- Measurable brain metastases confirmed by contrast-enhanced MRI

- No prior brain radiotherapy or progression after prior brain radiotherapy

- Adequate organ function defined as:

- Absolute neutrophil count ≥1.5 × 10⁹/L

- Platelets ≥100 × 10⁹/L

- Hemoglobin ≥9 g/dL

- Total bilirubin ≤1.5 × upper limit of normal (ULN)

- ALT and AST ≤2.5 × ULN (≤5 × ULN if liver metastases present)

- Serum creatinine ≤1.5 × ULN or creatinine clearance ≥50 mL/min

Dose Modification Guidelines

Dose modifications should be implemented based on adverse event severity according to the following protocol:

- Grade 3 adverse events: Interrupt treatment until resolution to grade ≤1, then resume at 120 mg daily

- Recurrent grade 3 events: Interrupt until resolution, then resume at 100 mg daily

- Grade 4 adverse events: Permanently discontinue this compound

- Permanent discontinuation should be considered for recurrent severe adverse events despite dose reduction, or for any life-threatening event [1]

Assessment and Monitoring Protocol

Comprehensive tumor assessments should be performed at baseline and every 6 weeks during treatment, including:

- CNS evaluation: Contrast-enhanced MRI brain using RANO-BM criteria

- Systemic evaluation: CT chest/abdomen/pelvis with RECIST 1.1 criteria

- Laboratory monitoring: Complete blood count, comprehensive metabolic panel (including ALT, AST, bilirubin, creatinine) every 2 weeks for first 8 weeks, then monthly

- Cardiac monitoring: ECG at baseline and as clinically indicated

- Quality of life assessment: EORTC QLQ-C30 and LC13 questionnaires at each cycle

The following workflow diagram illustrates the this compound treatment and monitoring protocol:

Figure 2: this compound Treatment Protocol Workflow - This diagram outlines the comprehensive patient management pathway from selection through treatment monitoring and response assessment.

Research Applications and Biomarker Analysis

Biomarker Correlates

EGFR mutation status remains the primary biomarker for patient selection. The most common sensitizing mutations include exon 19 deletions and L858R point mutations in exon 21, which account for approximately 85-90% of all EGFR activating mutations. These mutations confer heightened sensitivity to EGFR TKI therapy due to repositioning of critical residues in the ATP-binding cleft, increasing drug affinity [2] [6]. Additional biomarkers such as EGFR gene copy number assessed by FISH and protein expression by immunohistochemistry have demonstrated predictive value in some studies of EGFR TKIs, though their utility for this compound specifically requires further investigation [6].

Pharmacokinetic Considerations